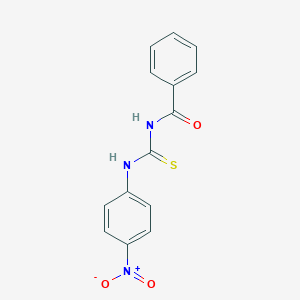![molecular formula C19H23NOS B374779 1-benzyl-4-[2-(methylsulfanyl)phenoxy]piperidine](/img/structure/B374779.png)
1-benzyl-4-[2-(methylsulfanyl)phenoxy]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-[2-(methylsulfanyl)phenoxy]piperidine is a chemical compound with the molecular formula C19H23NOS. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
準備方法
The synthesis of 1-benzyl-4-[2-(methylsulfanyl)phenoxy]piperidine typically involves the reaction of piperidine with benzyl chloride and 2-methylsulfanylphenol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
化学反応の分析
1-benzyl-4-[2-(methylsulfanyl)phenoxy]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce any ketone or aldehyde functionalities present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine nitrogen positions using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to break down into its constituent parts.
科学的研究の応用
1-benzyl-4-[2-(methylsulfanyl)phenoxy]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-benzyl-4-[2-(methylsulfanyl)phenoxy]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission. This mechanism is similar to that of other piperidine derivatives used in the treatment of Alzheimer’s disease .
類似化合物との比較
1-benzyl-4-[2-(methylsulfanyl)phenoxy]piperidine can be compared with other piperidine derivatives, such as:
Donepezil: A well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease. Both compounds share a piperidine core structure but differ in their substituents and specific binding affinities.
Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom. It serves as a building block for many pharmaceuticals and agrochemicals.
1-Benzylpiperidine: A compound similar to this compound but lacking the 2-methylsulfanylphenoxy group.
特性
分子式 |
C19H23NOS |
|---|---|
分子量 |
313.5g/mol |
IUPAC名 |
1-benzyl-4-(2-methylsulfanylphenoxy)piperidine |
InChI |
InChI=1S/C19H23NOS/c1-22-19-10-6-5-9-18(19)21-17-11-13-20(14-12-17)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3 |
InChIキー |
JTFWJZSDIREVFS-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1OC2CCN(CC2)CC3=CC=CC=C3 |
正規SMILES |
CSC1=CC=CC=C1OC2CCN(CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Fluorophenyl)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B374696.png)
![2-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl ether](/img/structure/B374697.png)
![4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone](/img/structure/B374698.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(4-morpholinyl)acetamide](/img/structure/B374699.png)
![1-(4-Fluorobenzyl)-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374700.png)
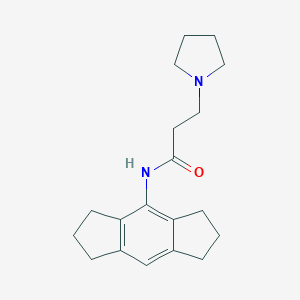
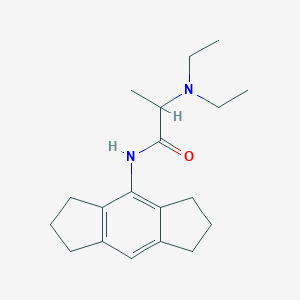
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-ethylurea](/img/structure/B374703.png)
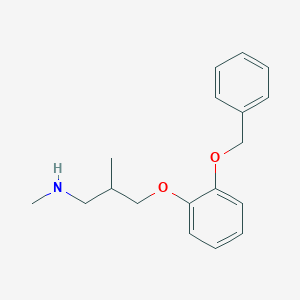
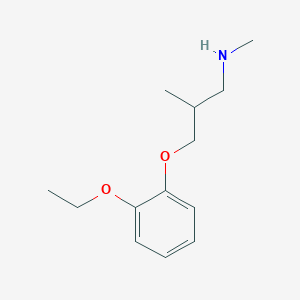
![5,6,12,13-Tetrahydrodibenzo[c,h][1,2,6,7]tetraazecine-7,14-dione](/img/structure/B374710.png)
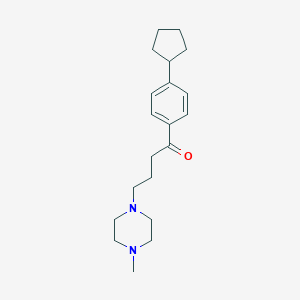
![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl 4-nitrobenzoate](/img/structure/B374720.png)
